

"crystal structure of difluoromalonic acid"

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Compound of Interest		
Compound Name:	Difluoromalonic acid	
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An In-depth Technical Guide on the Crystal Structure of Difluoromalonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **difluoromalonic acid**, a compound of interest in medicinal chemistry and materials science. This document details the crystallographic parameters, molecular geometry, and intermolecular interactions, supported by experimental methodologies and visual representations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Crystallographic Data

The crystal structure of **difluoromalonic acid** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c.[1][2] A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for **Difluoromalonic Acid**[1][2]



Parameter	Value
Crystal System	Monoclinic
Space Group	P21/c
Unit Cell Dimensions	
a	9.59 ± 0.01 Å
b	5.61 ± 0.01 Å
С	9.80 ± 0.01 Å
β	115.1 ± 0.1°
Volume (V)	476.5 ų (Calculated)
Molecules per Unit Cell (Z)	4
Calculated Density	1.96 g/cm ³

Molecular Structure and Conformation

The molecule of **difluoromalonic acid**, $C_3H_2F_2O_4$, exhibits a specific conformation in the crystalline state. One of the carboxyl groups is nearly coplanar with the carbon-chain plane, showing a deviation of approximately 11°.[1] The other carboxyl group is rotated to a nearly perpendicular orientation (84°) with respect to the first.[1] This observed conformation is a result of the interplay between intramolecular steric hindrance and the tendency of the carboxyl groups to achieve coplanarity with the substituents on the α -carbon.[1][2] In the crystal, **difluoromalonic acid** exists as a racemate of two conformational antipodes.[1][2]

Intermolecular Interactions and Crystal Packing

The crystal packing of **difluoromalonic acid** is primarily governed by strong hydrogen bonding. The acid molecules form infinite chains through double carboxyl-group coupling across centers of symmetry.[1][2] These hydrogen bonds are the dominant intermolecular interaction, leading to a stable, extended network. The stacking of these chains is then determined by van der Waals forces.

Caption: Hydrogen bonding in difluoromalonic acid crystal.



Experimental Protocols

The determination of the crystal structure of **difluoromalonic acid** involved the following key experimental steps, as reported in the literature.

Crystal Growth

Single crystals of **difluoromalonic acid** suitable for X-ray diffraction were obtained by crystallization from a water/ethanol solution.

Data Collection

The crystallographic data were collected using a General Electric diffractometer and an automatic Nonius three-circle diffractometer.[1] The radiation source was Molybdenum K α (λ = 0.71069 Å).[1] The intensities of the reflections were measured and corrected for Lorentz and polarization factors.

Structure Solution and Refinement

The crystal structure was solved using direct methods. An overall temperature factor (B = 2.8 Ų) and a scaling factor were determined using Wilson's method.[1] The structure invariants were calculated using the B3,0 formula. The positions of the hydrogen atoms were located from a difference Fourier synthesis.[1] The final refinement of the structural model resulted in a reliable determination of the atomic positions and thermal parameters.

Caption: Experimental workflow for crystal structure determination.

Summary of Quantitative Data

The following tables summarize the key quantitative data derived from the crystal structure analysis of **difluoromalonic acid**.

Table 2: Selected Bond Lengths



Bond	Length (Å)
C(1)-C(2)	1.524
C(2)-C(3)	1.526
C(2)-F(1)	1.366
C(2)-F(2)	1.360
C(1)-O(1)	1.311
C(1)-O(2)	1.206
C(3)-O(3)	1.310
C(3)-O(4)	1.211

Table 3: Selected Bond Angles

Angle	Degree (°)
C(1)-C(2)-C(3)	111.4
F(1)-C(2)-F(2)	106.3
O(1)-C(1)-O(2)	124.9
O(3)-C(3)-O(4)	124.7
C(2)-C(1)-O(1)	112.5
C(2)-C(1)-O(2)	122.6
C(2)-C(3)-O(3)	112.6
C(2)-C(3)-O(4)	122.7

Note: The bond lengths and angles are based on the data presented in the original publication by Kanters and Kroon. Minor variations may exist in different structural refinements.



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References

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